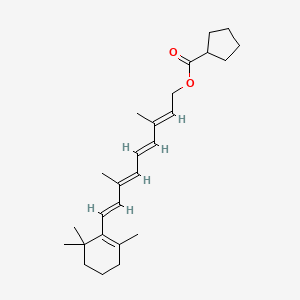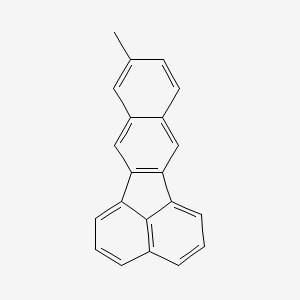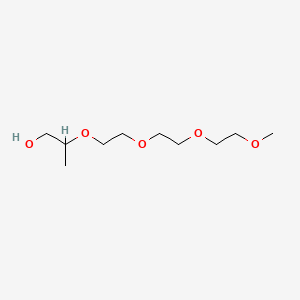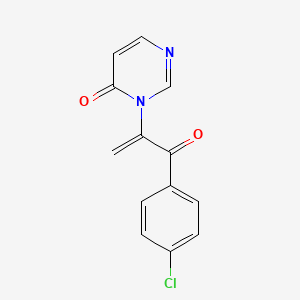
Sorbitan, mono-9,12-octadecadienoate, (Z,Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- is a chemical compound with the molecular formula C24H42O6 and a molecular weight of 426.58668 g/mol . It is an ester derived from sorbitan and linoleic acid, and it is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- typically involves the esterification of sorbitan with linoleic acid. The reaction is catalyzed by an acid or base, and it is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and purity of the final product. The process involves the use of high-purity reagents and advanced purification techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Utilized in the formulation of pharmaceutical products, particularly in topical and transdermal drug delivery systems.
Industry: Applied in the production of cosmetics, personal care products, and food additives due to its emulsifying properties.
Wirkmechanismus
The mechanism of action of Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- involves its ability to interact with lipid membranes and alter their properties. It acts as a surfactant, reducing surface tension and facilitating the formation of stable emulsions. The compound can also interact with proteins and other biomolecules, affecting their function and stability.
Molecular Targets and Pathways:
Lipid Membranes: Alters membrane fluidity and permeability.
Proteins: Can bind to proteins and modify their activity.
Cellular Pathways: Influences cellular signaling pathways related to lipid metabolism and transport.
Vergleich Mit ähnlichen Verbindungen
Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- can be compared with other similar compounds such as:
Sorbitan monostearate: Another ester of sorbitan, but with stearic acid instead of linoleic acid.
Sorbitan monolaurate: An ester of sorbitan with lauric acid.
Sorbitan monooleate: An ester of sorbitan with oleic acid.
Uniqueness:
Fatty Acid Composition: The presence of linoleic acid (a polyunsaturated fatty acid) in Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- gives it unique properties compared to other sorbitan esters.
Emulsifying Properties: It has distinct emulsifying properties that make it suitable for specific applications in pharmaceuticals and cosmetics.
Eigenschaften
CAS-Nummer |
71872-97-4 |
|---|---|
Molekularformel |
C24H42O6 |
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C24H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)30-21(18-25)24-23(28)20(26)19-29-24/h6-7,9-10,20-21,23-26,28H,2-5,8,11-19H2,1H3/b7-6-,10-9-/t20-,21+,23+,24?/m0/s1 |
InChI-Schlüssel |
UVGJXXLGAIAQJV-NRGHPVTOSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















